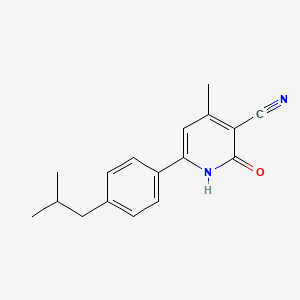
1,2-Bis(pyridin-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of two pyridine rings connected by an ethanamine bridge. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Di(4-pyridinyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloromethylpyridine with potassium hydroxide in ethanol. The reaction is exothermic and requires careful temperature control, often using an ice bath to manage the heat generated . The resulting product is then purified through recrystallization using acetonitrile to obtain a yellow-brown powder.
Industrial Production Methods
While specific industrial production methods for 1,2-Di(4-pyridinyl)ethanamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di(4-pyridinyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine bridge can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine-based alcohols.
Aplicaciones Científicas De Investigación
1,2-Di(4-pyridinyl)ethanamine is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Di(4-pyridinyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridine rings can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ethanamine bridge can interact with biological macromolecules, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Pyridinyl)-2-(4-pyridinyl)ethanamine
- 1-(2-Pyridinyl)-2-(4-pyridinyl)ethanamine
- 2-(2,6-Dimethyl-1-piperidinyl)ethanamine
Uniqueness
1,2-Di(4-pyridinyl)ethanamine is unique due to its specific arrangement of pyridine rings and the ethanamine bridge, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1,2-dipyridin-4-ylethanamine |
InChI |
InChI=1S/C12H13N3/c13-12(11-3-7-15-8-4-11)9-10-1-5-14-6-2-10/h1-8,12H,9,13H2 |
Clave InChI |
HDQTZARIDFWFSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CC(C2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12048294.png)
![(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048298.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12048302.png)

![N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048315.png)

![ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate](/img/structure/B12048325.png)
![S-[1,1'-Biphenyl]-4-yl ethanethioate](/img/structure/B12048328.png)



![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12048370.png)


